Structural Comparison: Regiochemistry and Linker Length in N-((5-Bromopyridin-3-yl)methyl)butan-1-amine
The primary differentiation lies in the specific substitution pattern. While N-((5-bromopyridin-3-yl)methyl)butan-1-amine features a butyl chain on the methylamine, analogs like N-((5-bromopyridin-3-yl)methyl)ethanamine have a shorter ethyl chain. Another analog, N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine , incorporates a rigid cyclopropyl ring instead of a flexible butyl chain. These structural variations directly influence the compound's physicochemical properties and potential biological activity .
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C₁₀H₁₅BrN₂ (243.14 g/mol) |
| Comparator Or Baseline | N-((5-bromopyridin-3-yl)methyl)ethanamine: C₈H₁₁BrN₂ (215.09 g/mol) |
| Quantified Difference | Difference of C₂H₄ (28.05 g/mol) |
| Conditions | Standard chemical comparison |
Why This Matters
The butyl chain in the target compound provides distinct lipophilic character and flexibility compared to shorter or rigid analogs, which is critical for applications requiring specific membrane permeability or conformational sampling.
